Cas no 3159-06-6 (8-HYDROXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE)

8-Hydroxydibenzo[b,f][1,4]thiazepin-11(10H)-one is a heterocyclic compound featuring a dibenzothiazepine core with a hydroxyl substituent at the 8-position. This structure imparts unique chemical properties, making it valuable in pharmaceutical and material science research. The compound’s fused aromatic system and heteroatom incorporation enhance its potential as a building block for bioactive molecules, particularly in CNS-targeting therapeutics. Its stability and reactivity profile allow for further functionalization, enabling the synthesis of derivatives with tailored properties. The hydroxyl group offers a handle for modifications, improving solubility or enabling conjugation. This compound is suited for applications requiring precise molecular design, such as drug discovery or advanced material development.
8-HYDROXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE structure
3159-06-6 structure
Product name:8-HYDROXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE
CAS No:3159-06-6
MF:C13H9NO2S
MW:243.281061887741
CID:3160785
PubChem ID:71742185

8-HYDROXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE Chemical and Physical Properties

Names and Identifiers

    • 8-HYDROXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE
    • DTXSID20857194
    • 3159-06-6
    • MDL: MFCD20260045
    • Inchi: InChI=1S/C13H9NO2S/c15-8-5-6-12-10(7-8)14-13(16)9-3-1-2-4-11(9)17-12/h1-7,15H,(H,14,16)
    • InChI Key: UMGPMVQGIWAQNY-UHFFFAOYSA-N
    • SMILES: OC1=CC=2NC(C3=CC=CC=C3SC2C=C1)=O

Computed Properties

  • Exact Mass: 243.03539970Da
  • Monoisotopic Mass: 243.03539970Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6Ų
  • XLogP3: 2.5

8-HYDROXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019106622-1g
8-Hydroxydibenzo[b,f][1,4]thiazepin-11(10h)-one
3159-06-6 95%
1g
$608.40 2023-09-02
Chemenu
CM516965-1g
8-Hydroxydibenzo[b,f][1,4]thiazepin-11(10H)-one
3159-06-6 97%
1g
$579 2022-06-11

Additional information on 8-HYDROXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE

8-HYDROXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE (CAS No. 3159-06-6): A Comprehensive Overview

8-Hydroxydibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS No. 3159-06-6) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique dibenzothiazepine core, is a subject of ongoing studies due to its potential applications in various therapeutic areas. The molecular structure of 8-hydroxydibenzo[b,f][1,4]thiazepin-11(10H)-one features a fused tricyclic system, which is pivotal for its biological activity and chemical reactivity.

The dibenzothiazepine scaffold is known for its versatility in drug design, and 8-hydroxydibenzo[b,f][1,4]thiazepin-11(10H)-one is no exception. Researchers are particularly interested in its hydroxy group at the 8-position, which can influence the compound's solubility, binding affinity, and metabolic stability. These properties make it a valuable intermediate in the synthesis of more complex molecules aimed at targeting neurological and inflammatory disorders, which are among the most searched topics in AI-driven drug discovery platforms.

In recent years, the demand for 8-hydroxydibenzo[b,f][1,4]thiazepin-11(10H)-one has increased due to its role in the development of novel small-molecule therapeutics. The compound's ability to modulate specific biological pathways has made it a candidate for studies related to neurodegenerative diseases, a hot topic in today's medical research. For instance, its structural similarity to known psychoactive compounds has prompted investigations into its potential effects on neurotransmitter systems, though it is important to note that this compound is not classified as a controlled substance.

From a synthetic chemistry perspective, 8-hydroxydibenzo[b,f][1,4]thiazepin-11(10H)-one can be prepared through multi-step organic reactions, often involving cyclization and oxidation steps. The CAS No. 3159-06-6 is frequently referenced in patents and academic papers, highlighting its relevance in intellectual property and research publications. This compound's stability under various conditions also makes it suitable for high-throughput screening assays, a technique widely used in modern drug discovery pipelines.

The pharmaceutical industry's shift toward precision medicine and personalized therapies has further elevated the importance of compounds like 8-hydroxydibenzo[b,f][1,4]thiazepin-11(10H)-one. Its potential to serve as a building block for targeted drug delivery systems aligns with current trends in nanomedicine and bioconjugation. Additionally, its compatibility with green chemistry principles—such as reduced waste and energy-efficient synthesis—makes it an attractive candidate for sustainable pharmaceutical manufacturing.

Beyond its therapeutic potential, 8-hydroxydibenzo[b,f][1,4]thiazepin-11(10H)-one is also studied for its material science applications. Its conjugated π-electron system and rigid structure contribute to interesting photophysical properties, which could be exploited in the development of organic semiconductors or fluorescent probes. These applications are particularly relevant given the growing interest in organic electronics and bioimaging technologies.

In summary, 8-hydroxydibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS No. 3159-06-6) is a multifaceted compound with broad implications across medicinal chemistry, drug discovery, and material science. Its unique structural features and functional groups make it a valuable tool for researchers exploring new frontiers in science and technology. As the scientific community continues to uncover its potential, this compound is likely to remain a key player in innovative research and development efforts.

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